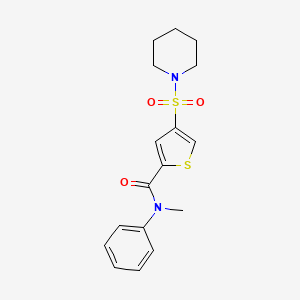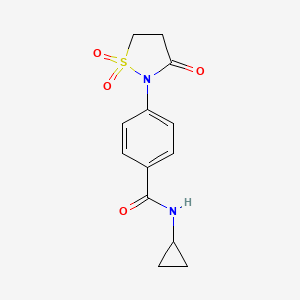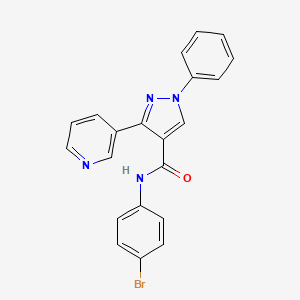
1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidin-2-ones, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidin-2-one ring substituted with a diethoxyphosphorylmethyl group, making it a valuable intermediate in various chemical reactions and industrial processes.
Vorbereitungsmethoden
The synthesis of 1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of pyrrolidin-2-one with diethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more robust catalysts to enhance yield and reduce production costs .
Analyse Chemischer Reaktionen
1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The diethoxyphosphorylmethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions include phosphonate esters, phosphine oxides, and substituted pyrrolidin-2-ones .
Wissenschaftliche Forschungsanwendungen
1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The diethoxyphosphorylmethyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to fit into binding pockets of receptors, influencing their signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Diethoxyphosphorylmethyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
N-methylpyrrolidin-2-one: Known for its solvent properties and use in pharmaceuticals.
Pyrrolidin-2,5-diones: These compounds are used in the synthesis of bioactive molecules and as intermediates in organic synthesis.
The uniqueness of this compound lies in its diethoxyphosphorylmethyl group, which imparts distinct reactivity and functional properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
1-(diethoxyphosphorylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO4P/c1-3-13-15(12,14-4-2)8-10-7-5-6-9(10)11/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVRVHTYYPBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN1CCCC1=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B5178979.png)



![1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5179007.png)



![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-bromobenzamide](/img/structure/B5179041.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-(5-fluoro-2-methylanilino)propan-2-yl]carbamate](/img/structure/B5179059.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5179061.png)

![N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5179072.png)

